molecular formula C12H8N2O2 B1587252 2,2'-Bipyridine-6,6'-dicarbaldehyde CAS No. 49669-26-3

2,2'-Bipyridine-6,6'-dicarbaldehyde

Cat. No. B1587252
CAS RN: 49669-26-3
M. Wt: 212.2 g/mol
InChI Key: NHWCJRHPJLHJPL-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-6,6’-dicarbaldehyde is a bidentate ligand which has been employed in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . It is also used in the formation of a metal-organic polyhedra composed of Fe II and the Schiff base ligand .


Synthesis Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-6,6’-dicarbaldehyde can be viewed using Java or Javascript . It binds metals as a chelating ligand, forming a 5-membered chelate ring .


Chemical Reactions Analysis

Through a combination of electrochemical analysis, chemical oxygen evolution, and density functional theory calculations, it has been revealed that the catalytic activity is unaffected by the electronic features of the backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-6,6’-dicarbaldehyde include a density of 1.3±0.1 g/cm^3, boiling point of 392.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.3±3.0 kJ/mol .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds like 2,2’-Bipyridine-6,6’-dicarbaldehyde are starting materials or precursors for a variety of valuable substances . They are extensively used as fundamental components in various applications . The synthesis methods of these compounds are important to classify and understand their characteristics .

Ligands for Catalysts

Bipyridine derivatives are extensively used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which can sometimes lead to a decrease in catalytic activity and yield .

Photosensitizers

Bipyridine compounds are used as photosensitizers . They have the ability to absorb light and transfer the energy to other molecules, making them useful in a variety of photochemical processes .

Viologens

Viologens are a family of compounds that are derived from 4,4’-bipyridine. Bipyridine derivatives are used in the synthesis of viologens .

Supramolecular Structures

Bipyridine derivatives are used in the formation of supramolecular structures . These structures have a wide range of applications, including molecular recognition, catalysis, and drug delivery .

Drug Delivery

2,2’-Bipyridine-6,6’-dicarbaldehyde is used in drug delivery research . It is designed to facilitate studies in drug delivery and advance research goals .

Alzheimer’s Disease Treatment

2,2’-Bipyridine-6,6’-dicarbaldehyde derivatives have been synthesized and evaluated as bifunctional agents against Alzheimer’s disease . They have shown promise in inhibiting Aβ aggregation, a key factor in Alzheimer’s disease progression .

Colorimetric Determination of Iron

2,2’-Bipyridine-6,6’-dicarbaldehyde is used for the colorimetric determination of iron . It forms complexes with ruthenium and platinum, which exhibit intense luminescence, and may have practical applications .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine-6,6’-dicarbaldehyde involves the strong coordination of the product with the metal center decreasing catalytic activity .

Safety and Hazards

When handling 2,2’-Bipyridine-6,6’-dicarbaldehyde, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Dust formation should be avoided and it should only be used under a chemical fume hood .

Future Directions

The future directions of 2,2’-Bipyridine-6,6’-dicarbaldehyde research could involve further exploration of its use in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . Additionally, its role in the formation of metal-organic polyhedra could be further investigated .

properties

IUPAC Name

6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWCJRHPJLHJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407201
Record name 2,2'-bipyridine-6,6'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-6,6'-dicarbaldehyde

CAS RN

49669-26-3
Record name 2,2'-bipyridine-6,6'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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